molecular formula C10H13N5Na2O10P2 B1436678 Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt CAS No. 78101-74-3

Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt

Cat. No. B1436678
CAS RN: 78101-74-3
M. Wt: 471.17 g/mol
InChI Key: AITRRPRAEQUOAZ-FVALZTRZSA-L
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Description

Guanosine 5’-diphosphate disodium salt, also known as 5′-GDP-Na2, is a purine nucleotide . It is interconvertible to guanosine by the action of ectonucleotidases and by nucleoside phosphorylase into guanine . It is a potential iron mobilizer, which prevents the hepcidin-ferroportin interaction and modulates the interleukin-6 (IL-6)/stat-3 pathway .


Molecular Structure Analysis

The empirical formula of Guanosine 5’-diphosphate disodium salt is C10H13N5Na2O11P2 . The molecular weight is 487.16 . The structure of the compound can be represented by the SMILES string [Na+].[Na+].NC1=Nc2c(ncn2[C@@H]3OC@H(=O)OP(O)([O-])=O)C@@H[C@H]3O)C(=O)N1 .


Chemical Reactions Analysis

Guanosine 5’-diphosphate disodium salt is used to study the kinetics and characteristics of GTPases such as those associated with G-protein coupled receptors . It is also used to study cell signaling processes mediated by guanine nucleotide exchange factors .


Physical And Chemical Properties Analysis

Guanosine 5’-diphosphate disodium salt is a powder form substance . It is soluble in water at a concentration of 50 mg/mL, forming a clear, colorless solution . The storage temperature is -20°C .

Scientific Research Applications

Neuroprotective Properties and Brain Disorders

  • Guanosine has been identified as a purine nucleoside with neurotrophic and neuroprotective effects, preventing deleterious consequences of seizures, spinal cord injury, pain, mood disorders, and aging-related diseases like ischemia, Parkinson’s, and Alzheimer’s diseases. Its modulatory role in the central nervous system (CNS) includes interaction with glutamatergic and adenosinergic systems and modulation of calcium-activated potassium channels, highlighting its therapeutic potential in brain disorders (Lanznaster et al., 2016).

Role in Neuropathologies

  • Further research on guanosine shows it acts as a neuroprotectant in various CNS diseases, including ischemic stroke, Alzheimer’s disease, Parkinson’s disease, spinal cord injury, nociception, and depression. It reduces neuroinflammation, oxidative stress, and excitotoxicity while exerting trophic effects on neuronal and glial cells, suggesting its importance in treating neuropathologies (Bettio et al., 2016).

Anticancer Potential

  • Guanosine and its derivatives have been investigated for their anticancer properties. Studies involving the interaction of guanosine with cellular components suggest its potential in cancer therapy, particularly in the modulation of signaling pathways that influence cell growth and survival. Research in this area could lead to the development of new therapeutic strategies for cancer treatment (Düchler, 2012).

DNA Damage and Repair

  • The role of guanosine in DNA damage and repair mechanisms has been explored, particularly in the context of oxidative stress and its implications in diseases. Reactive oxygen species (ROS) generated during cellular metabolism can lead to guanosine modifications, affecting DNA integrity and repair processes. Understanding these mechanisms is crucial for developing strategies to mitigate DNA damage and promote cellular health (Ohshima et al., 2006).

Future Directions

Guanosine 5’-diphosphate disodium salt continues to be a subject of interest in various research fields, particularly in studying the kinetics and characteristics of GTPases and cell signaling processes mediated by guanine nucleotide exchange factors . Its potential role as an iron mobilizer also presents interesting avenues for future research .

properties

IUPAC Name

disodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITRRPRAEQUOAZ-FVALZTRZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5Na2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228736
Record name Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt

CAS RN

78101-74-3, 102783-74-4
Record name Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078101743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2'-Deoxyguanosine 5'-diphosphate sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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